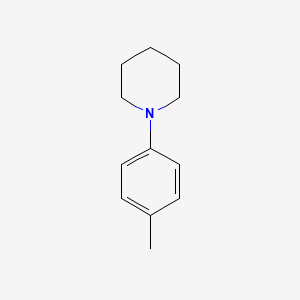

1-(4-Methylphenyl)piperidine

Description

1-(4-Methylphenyl)piperidine is a piperidine derivative featuring a methyl-substituted phenyl ring attached to the piperidine nitrogen. This compound is typically synthesized via nucleophilic substitution or alkyne addition reactions, as evidenced by its preparation in high yield (97%) as a yellow oil through a propiolic acid ester intermediate . Its structure is characterized by a hydrophobic 4-methylphenyl group, which influences its physicochemical properties, such as chromatographic behavior (Rf = 0.45 in Hexane/EtOAc 18:2) . The compound has been identified in natural sources, such as Piper nigrum (black pepper) roots, where it exists as part of a broader family of bioactive amide alkaloids .

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-(4-methylphenyl)piperidine |

InChI |

InChI=1S/C12H17N/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

SEKVDGJLBQJSTO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Enzyme Inhibition

- α-Glucosidase Inhibition : The 4-methylphenyl group is critical for activity. Compound 4m (this compound derivative) showed potent α-glucosidase inhibition (IC₅₀ = 0.207 mM), outperforming the 4-methoxyphenyl analog 4k , which was inactive . This highlights the importance of hydrophobic over polar substituents for enzyme binding.

- Acetylcholinesterase (AChE) Inhibition : Rigid analogs like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) demonstrate that substituent bulk and orientation modulate potency. The methyl group’s steric effects may enhance binding to hydrophobic pockets in AChE .

Receptor Interactions

- Sigma-1 Receptor (S1R) Ligands : Piperidine derivatives with larger hydrophobic groups (e.g., 3-phenylbutyl) exhibit higher RMSD values (>4 Å) in docking studies, indicating altered binding orientations. The smaller 4-methylphenyl group in this compound may favor interactions with residues near helices α4/α5 in S1R .

Key Research Findings

Synthetic Efficiency : The 4-methylphenyl group enables high-yield synthesis (97%) compared to brominated or methoxylated analogs, streamlining production .

Bioactivity Trade-offs : While hydrophobic groups enhance enzyme inhibition, excessive bulk (e.g., 3-phenylbutyl) can reduce specificity or induce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.